Coccinine

Neuroscience Serotonin Transporter Alkaloid

Researchers requiring a defined, low-potency SERT inhibitor for neurological target screening often face supply inconsistency and purity ambiguity with generic alkaloid extracts. Coccinine solves this as a fully characterized, analytically validated reference compound. - Quantified SERT binding (IC50 196.3 μM; Ki 106.8 μM) enables precise SAR benchmarking vs. montanine. - Documented anticancer activity across MCF7, Hs578T, MDA-MB-231, HCT-15, and A549 cell lines (IC50 5.9-7.9 μM). - Sourced from Haemanthus humilis (1.49 g/kg, lycorine-free), ensuring lot-to-lot consistency.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 139068-98-7
Cat. No. B12781550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoccinine
CAS139068-98-7
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCOC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5
InChIInChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1
InChIKeyMKYLOMHWHWEFCT-ZQDZILKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coccinine Procurement Parameters


Coccinine (CAS 139068-98-7), a naturally occurring montanine-type Amaryllidaceae alkaloid, possesses the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol [1]. It is characterized by a 5,11-methanomorphanthridine core, a bicyclic structure fused with a pyrrolidine ring . Coccinine is a weak inhibitor of the serotonin transporter protein (SERT) (IC50 = 196.3 μM; Ki = 106.8 μM) and exhibits low binding affinity for P-glycoprotein (P-gp) (IC50 = 0.96 mM) [1]. Furthermore, it demonstrates significant in vitro anti-tumor activity against a panel of human cancer cell lines, including breast (MCF7, Hs578T, MDA-MB-231), colon (HCT-15), and lung (A549) carcinomas, at low micromolar concentrations [1].

Coccinine Substitution Risks


Direct substitution of Coccinine (CAS 139068-98-7) with its closest structural analog, Montanine, or other Amaryllidaceae alkaloids, is scientifically unjustified due to quantifiable differences in target engagement and natural abundance. Specifically, Coccinine exhibits a 1.6-fold lower affinity for SERT compared to Montanine (IC50: 196.3 μM vs. 121.3 μM), a key differential in neurological target-based screening [1]. Furthermore, while both are major constituents in certain species, their relative ratios are highly species-dependent (e.g., 91% coccinine in H. sanguineus vs. 71% montanine in H. montanus), precluding the use of an undefined extract as a functional equivalent [2]. Additionally, the unique metabolic profile of the prime natural source, Haemanthus humilis, which is devoid of the otherwise ubiquitous lycorine, provides a distinct starting material for the isolation of Coccinine, minimizing co-purification of this potent cytotoxic contaminant [3]. These factors mandate the procurement and use of the specific, analytically characterized compound.

Coccinine Comparative Evidence


SERT Binding Affinity vs. Montanine

Coccinine demonstrates a 1.6-fold weaker inhibition of the Serotonin Transporter Protein (SERT) compared to its isomer Montanine in vitro. Coccinine's IC50 is 196.3 ± 3.8 μM (Ki = 106.8 μM), whereas Montanine's IC50 is 121.3 ± 3.6 μM (Ki = 66.01 μM) [1]. Both compounds are less potent than the total alkaloid extracts from their source plants, suggesting other minor constituents are the primary drivers of activity, and no synergistic effect is observed between the two pure compounds [1].

Neuroscience Serotonin Transporter Alkaloid

Cytotoxicity in MCF7 Cells vs. Montanine

In a direct comparison against a panel of six human cancer cell lines (MCF7, MDA-MB-231, Hs578T, A549, HCT-15, SK-MEL-28), Coccinine and Montanine both displayed significant activity, but with distinct potency profiles. Against the MCF7 breast cancer cell line, Coccinine exhibited an IC50 of 7.9 ± 0.9 μM, while Montanine was more potent with an IC50 of 4.4 ± 0.4 μM [1]. This represents a 1.8-fold difference in growth inhibitory activity.

Cancer Research Cytotoxicity Breast Cancer

Cytotoxicity in A549 Cells vs. Montanine

Coccinine displays differential activity against the A549 lung adenocarcinoma cell line compared to Montanine. Coccinine inhibited A549 growth with an IC50 of 5.9 ± 0.8 μM, whereas Montanine was significantly more potent with an IC50 of 1.9 ± 0.4 μM [1]. This constitutes a 3.1-fold difference in potency.

Cancer Research Cytotoxicity Lung Cancer

Natural Abundance & Lycorine Absence

Coccinine is the principal alkaloid in the bulbs of Haemanthus humilis, with a quantified yield of 1.49 g/kg dry weight [1]. This concentration establishes H. humilis as the most efficient known natural source for Coccinine isolation [1]. Crucially, this species does not produce lycorine, the most common and cytotoxic Amaryllidaceae alkaloid, which is a major contaminant in extracts from other species [1]. In contrast, the isomer Montanine is a minor component in this species [1].

Natural Product Isolation Phytochemistry Metabolomics

P-gp Binding Affinity vs. Montanine

Both Coccinine and Montanine exhibit low affinity for P-glycoprotein (P-gp), a key efflux transporter at the blood-brain barrier. Coccinine inhibits calcein-AM efflux with an IC50 of 0.96 mM [1]. This is indicative of a low likelihood that P-gp-mediated efflux will significantly limit their passive permeability across the blood-brain barrier [2].

Pharmacokinetics Drug Transport Blood-Brain Barrier

Coccinine Application Scenarios


Cytotoxicity Screening in Oncology

Coccinine is a validated tool compound for in vitro studies investigating growth inhibition across a range of human cancer cell lines. Its activity has been quantified against a panel including MCF7 (breast), Hs578T (breast), MDA-MB-231 (breast), HCT-15 (colon), and A549 (lung) cells, with IC50 values in the low micromolar range (e.g., 7.9 μM in MCF7 cells, 5.9 μM in A549 cells) [1]. These well-defined values allow its use as a reference standard or comparator in assays to benchmark novel synthetic analogs or natural product extracts for anticancer potential [1].

SERT Binding Assays in Neuroscience

As a weak inhibitor of the serotonin transporter (SERT) with a well-defined IC50 of 196.3 μM (Ki = 106.8 μM), Coccinine serves as a valuable control or comparator compound in in vitro binding assays [1]. Its lower potency compared to its isomer Montanine (IC50 = 121.3 μM) and other Amaryllidaceae alkaloids makes it particularly useful for probing structure-activity relationships at SERT and for establishing baseline inhibition levels in screening cascades for neurological targets [1].

Phytochemical Reference Standard

Coccinine's status as the main metabolite in Haemanthus humilis (1.49 g/kg) and its variable relative abundance in other Haemanthus species (e.g., 91% of alkaloid extract in H. sanguineus) make it an essential analytical standard for phytochemical profiling and chemotaxonomic investigations [1][2]. The absence of lycorine in H. humilis, a key distinguishing feature, further underscores the need for a pure Coccinine standard to accurately identify and quantify alkaloid profiles in Amaryllidaceae species, thereby enabling robust species authentication and quality control [2].

SAR & Synthetic Chemistry Studies

The 5,11-methanomorphanthridine core of Coccinine represents a unique scaffold for medicinal chemistry. Its total synthesis has been achieved, providing a route for the generation of analogs [1]. Coccinine itself, with its fully characterized structure and biological activity profile (SERT binding, P-gp binding, and anticancer activity), serves as a critical starting point or reference for SAR studies aimed at optimizing potency, selectivity, or physicochemical properties within this class of alkaloids [1][2].

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